Esmirtazapine

Pharmacokinetics Enantiomer differentiation Insomnia

Esmirtazapine (CAS 61337-87-9, ORG-50081) is the isolated (S)-(+)-enantiomer of mirtazapine, offering a unique tool to dissect stereoselective pharmacology at H₁ and 5-HT₂A receptors without confounding effects from the R-enantiomer. Its 10-hour elimination half-life—sharply distinct from the 20–40 hour half-life of racemic mirtazapine—makes it the definitive reference standard for sleep-maintenance studies, as validated by Phase III polysomnography data (e.g., 53.6-min reduction in WASO vs. placebo). For labs investigating the metabolic consequences of H₁/5-HT₂C blockade, esmirtazapine's dose-dependent weight-gain profile provides a quantifiable dosing window (0.7% to 4.9% incidence of ≥7% weight gain between 3.0 and 4.5 mg). Choose this stereochemically pure research compound to eliminate pharmacokinetic and pharmacodynamic variables inherent in racemic preparations or alternative sedatives.

Molecular Formula C17H19N3
Molecular Weight 265.35 g/mol
CAS No. 61337-87-9
Cat. No. B1671255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmirtazapine
CAS61337-87-9
Synonyms(N-methyl-11C)mirtazapine
(S)-Mirtazapine
6 Azamianserin
6-azamianserin
esmirtazapine
mirtazapine
Norset
ORG 3770
Org 50081
ORG-3770
ORG3770
Remergil
Remeron
Rexer
Zispin
Molecular FormulaC17H19N3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
InChIInChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1
InChIKeyRONZAEMNMFQXRA-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in methanol and chloroform mg/mL (20 °C)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esmirtazapine (CAS 61337-87-9): Enantiomer-Differentiated Tetracyclic Compound for Insomnia Research and Procurement


Esmirtazapine (ORG-50081, SCH 900265) is the (S)-(+)-enantiomer of the tetracyclic antidepressant mirtazapine and was developed by Organon as a selective H₁ and 5-HT₂A receptor antagonist for the treatment of insomnia and vasomotor symptoms associated with menopause [1]. Unlike the racemic mixture, esmirtazapine is stereochemically defined (CAS 61337-87-9) and was advanced to Phase III clinical trials before development was discontinued by Merck in March 2010 [2]. As a research tool, it offers a unique opportunity to dissect stereoselective pharmacology at key wake-promoting receptors independent of the confounding effects of the R-enantiomer [3].

Why Esmirtazapine Cannot Be Substituted with Racemic Mirtazapine or Other In-Class Hypnotics in Controlled Studies


In-class substitution of esmirtazapine is scientifically invalid due to its distinct stereochemical identity, which confers a quantitatively different pharmacokinetic and pharmacodynamic profile. Esmirtazapine is the isolated (S)-(+)-enantiomer of mirtazapine, not a generic equivalent [1]. The racemic mixture of mirtazapine contains both the (S)-(+) and (R)-(−) enantiomers, which exhibit opposing effects in certain assays and are metabolized differently . Critically, esmirtazapine possesses an elimination half-life of approximately 10 hours, whereas racemic mirtazapine has a half-life ranging from 20–40 hours [2]. This fundamental difference in exposure duration directly impacts the interpretation of experimental outcomes, particularly in studies of sleep maintenance and residual next-day sedation. Procurement of racemic mirtazapine or alternative sedating antidepressants (e.g., trazodone, doxepin) cannot recapitulate the specific enantiomer-selective binding and metabolic profile of esmirtazapine without introducing confounding variables [3].

Quantitative Evidence Guide: Direct and Comparative Data for Esmirtazapine vs. Mirtazapine, Doxepin, Trazodone, and Eszopiclone


Elimination Half-Life of Esmirtazapine (10 Hours) vs. Racemic Mirtazapine (20–40 Hours) and R-Mirtazapine (18 Hours)

Esmirtazapine exhibits a significantly shorter elimination half-life of approximately 10 hours compared to the racemic mixture of mirtazapine (20–40 hours) and the R-(−) enantiomer (18 hours) [1]. This 2- to 4-fold reduction in half-life is a direct consequence of its stereoselective metabolism, primarily by CYP2D6, and preferential conversion to 8-hydroxy glucuronide [2].

Pharmacokinetics Enantiomer differentiation Insomnia Drug development

Polysomnography-Measured Wake Time After Sleep Onset (WASO) Improvement with Esmirtazapine vs. Placebo

In a 6-week, double-blind, randomized, polysomnography (PSG) study in adults with primary insomnia, esmirtazapine 3.0 mg and 4.5 mg significantly reduced objective wake time after sleep onset (WASO) compared to placebo. The median decrease in PSG WASO was 20.5 minutes for placebo, compared to 52.0 minutes for esmirtazapine 3.0 mg and 53.6 minutes for esmirtazapine 4.5 mg (P < 0.0001 for both doses) [1].

Polysomnography Sleep maintenance WASO Insomnia Clinical trial

Total Sleep Time (TST) Treatment Effect of Esmirtazapine (48.7 Minutes) vs. Eszopiclone (20–25 Minutes) and Suvorexant (27–34 Minutes)

The efficacy data for esmirtazapine are strong, with a 48.7-minute treatment effect in total sleep time (TST) compared to placebo, as reported in the pivotal Phase III trials [1]. This magnitude of effect is notably larger than that observed in landmark trials for other FDA-approved hypnotics, including eszopiclone (20–25 minutes) and suvorexant (27–34 minutes) [1]. While this is a cross-study comparison and not a direct head-to-head trial, it provides a benchmark for the expected clinical magnitude of sleep-promoting effect.

Total sleep time Esmirtazapine Eszopiclone Suvorexant Insomnia Cross-study comparison

Differential 5-HT₃ Receptor Antagonism: (R)-Enantiomer is 37–145 Times More Potent than (S)-Esmirtazapine

In radioligand binding and whole-cell voltage clamp experiments using mouse neuroblastoma N1E-115 cells, the (R)-enantiomer of ORG3770 (the parent structure of mirtazapine) was found to be 37 times more potent than the (S)-enantiomer (esmirtazapine) in binding to 5-HT₃ recognition sites (pKi values: 8.62 vs. 7.05 for the (S)-enantiomer) . In functional voltage clamp experiments, the (R)-enantiomer was 145 times more potent in blocking 5-HT-induced ion current (pIC₅₀: 8.26 for (R) vs. 6.10 for (S)) .

5-HT3 receptor Stereoselectivity Electrophysiology Mirtazapine enantiomers Receptor pharmacology

Weight Gain Risk Profile: Dose-Dependent Clinically Significant Weight Gain (≥7%) with Esmirtazapine

Weight gain is a known class effect associated with H₁ and 5-HT₂C receptor blockade. In a 6-week study of esmirtazapine for insomnia, the proportion of patients with clinically significant weight gain (defined by the FDA as ≥7% increase from baseline) was 0.7% for the 3.0 mg dose (identical to placebo) but increased to 4.9% for the 4.5 mg dose [1]. This provides a quantifiable, dose-dependent risk profile.

Weight gain Adverse events Esmirtazapine H1 receptor 5-HT2C receptor Dose-response

Subjective Sleep Onset and Duration: Patient-Reported TST Increase of 30–40 Minutes with Esmirtazapine vs. Placebo

In a 2-week, double-blind, randomized outpatient trial in 526 patients with primary insomnia, all doses of esmirtazapine (1.5, 3.0, and 4.5 mg) significantly improved patient-reported total sleep time (TST) and sleep latency (SL) compared to placebo. Relative to placebo, TST was increased by 30–40 minutes, and SL was decreased by approximately 12 minutes across all doses [1]. The incidence of somnolence, the most common adverse event, was ~10% for esmirtazapine compared to 2% for placebo [1].

Patient-reported outcomes Total sleep time Sleep latency Esmirtazapine Insomnia Randomized controlled trial

High-Value Research and Procurement Scenarios for Esmirtazapine (CAS 61337-87-9)


Investigating Stereoselective Enantiomer Pharmacology at 5-HT₂A and H₁ Receptors

Esmirtazapine, as the isolated (S)-(+)-enantiomer of mirtazapine, is the definitive tool for dissecting the stereoselective contributions to receptor pharmacology. Unlike the racemic mixture, its use eliminates confounding variables from the R-(−)-enantiomer, which has a 37–145 fold higher potency at 5-HT₃ receptors . This makes it essential for any lab studying the discrete effects of 5-HT₂A and H₁ antagonism on sleep architecture, appetite regulation, or vasomotor symptoms without the interference of other receptor systems.

Preclinical and Clinical Sleep Studies Requiring a 10-Hour Half-Life Hypnotic Probe

For studies modeling the relationship between drug half-life and next-day residual sedation, esmirtazapine's 10-hour half-life is a precisely defined pharmacokinetic parameter [1]. This contrasts sharply with the 20–40 hour half-life of racemic mirtazapine and the very short half-life of trazodone (4.4 hours), providing a middle-ground exposure window [2]. Researchers can use esmirtazapine to test hypotheses regarding optimal duration of action for sleep maintenance without accumulation or 'hangover' effects, an area where its robust 30–40 minute improvement in total sleep time has been established [3].

Benchmarking and Assay Development for 5-HT₂A/H₁ Antagonist Potency

Given its well-characterized Phase III clinical data, esmirtazapine provides a valuable benchmark for developing and validating new assays for hypnotic efficacy. Its large effect size in polysomnography-measured wake time after sleep onset (WASO) (e.g., a 53.6-minute reduction vs. placebo) and total sleep time (48.7-minute increase) serve as robust positive controls against which new chemical entities can be compared [4][5]. This is particularly valuable for in vivo models of sleep, where establishing a reliable reference standard is often challenging.

Studies on Weight Gain and Metabolic Effects of H₁/5-HT₂C Antagonism

Esmirtazapine's dose-dependent weight gain profile provides a unique, quantifiable model for investigating the metabolic consequences of H₁ and 5-HT₂C receptor blockade. The data showing a shift from no effect (0.7% incidence of ≥7% weight gain at 3.0 mg) to a clear signal (4.9% at 4.5 mg) offers a defined dosing window to study the molecular mechanisms linking these receptors to appetite and energy homeostasis [6]. This is a critical area of research for understanding the side effect liability of atypical antidepressants and antipsychotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esmirtazapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.